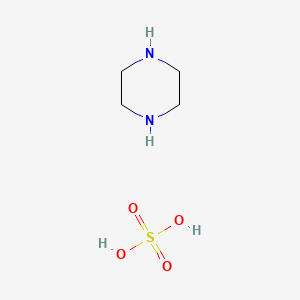

Piperazine sulfate

Description

Historical Trajectories of Piperazine (B1678402) Compound Research

The history of piperazine compounds dates back to the 19th century when piperazine was first used to treat gout due to its ability to dissolve uric acid. drugbank.comrsc.org However, its most significant early application came in 1953 when it was introduced as an effective anthelmintic agent to combat parasitic infections like roundworm and pinworm. nih.govdrugbank.com This discovery spurred further research into various piperazine salts, including the citrate, phosphate (B84403), and adipate, to improve its delivery and efficacy. taylorandfrancis.comwikipedia.org

In the early 20th century, researchers began to synthesize and explore a wide range of substituted piperazine molecules. rsc.org This led to the realization that the piperazine scaffold is a "privileged structure" in drug discovery, forming the core of numerous successful drugs. rsc.orgencyclopedia.pub The research trajectory expanded from its initial focus on anthelmintic properties to a broad spectrum of therapeutic areas, including the development of antipsychotics, antihistamines, anticancer agents, and antivirals. tandfonline.comnih.gov

Contemporary Significance and Research Landscape of Piperazine Sulfate (B86663)

In modern research, piperazine sulfate and its parent molecule continue to be highly significant. Piperazine is ranked as the third most frequently used nitrogen-containing heterocycle in pharmaceutical drugs. rsc.orgencyclopedia.pub Its derivatives are integral to blockbuster drugs and a vast array of therapeutic candidates under investigation. encyclopedia.pub

The contemporary research landscape for this compound and related compounds is diverse and includes:

Materials Science : this compound is used as a template or building block in the synthesis of novel inorganic-organic hybrid materials. koreascience.krhep.com.cn For instance, it has been used in the solvothermal synthesis of lanthanide sulfates and copper(II) sulfates, creating complex crystal structures with unique properties, such as luminescence. koreascience.krhep.com.cn These materials have potential applications in catalysis, adsorption, and ion exchange. koreascience.kr

Organic Synthesis : this compound serves as a catalyst and reagent in organic reactions. It has been employed as a recyclable, acidic ionic liquid to catalyze reactions like the [3+2] cycloaddition of sodium azide (B81097) with organic nitriles to produce tetrazoles, which are important in medicinal chemistry and material sciences. researchgate.net The reaction of piperazine with sulfuric acid yields piperazinium dihydrogen sulfate, which can act as both a catalyst and the reaction medium. researchgate.net

Pharmaceutical and Medicinal Chemistry : The piperazine core is a key pharmacophore. nih.gov Research is ongoing to develop new piperazine derivatives for a multitude of diseases. researchgate.net Studies have shown that incorporating a piperazine moiety can significantly enhance the anti-HIV activity of compounds. nih.gov It is also a crucial component in the development of agents for cancer, neurodegenerative diseases, and as radiation countermeasures. taylorandfrancis.commdpi.comrsc.org this compound itself is used as an intermediate in the synthesis of pharmaceuticals and as a pH stabilizer in formulations. chemimpex.com

Fundamental Chemical Principles Governing this compound Reactivity

The reactivity of this compound is governed by its molecular structure and the interplay between the piperazine cation and the sulfate anion.

Structure and Conformation : In the solid state, the piperazine ring, as part of the piperazinium dication (C₄H₁₂N₂²⁺), typically adopts a stable chair conformation. iucr.orgresearchgate.net This salt is formed by the reaction of piperazine, a weak base, with sulfuric acid, a strong acid, resulting in the protonation of both nitrogen atoms. solubilityofthings.comnih.gov The resulting crystal structure is a three-dimensional network stabilized by extensive hydrogen bonding between the piperazinium cations, sulfate anions, and often water molecules of hydration. koreascience.kriucr.org

Acid-Base Properties and Solubility : Piperazine is a diamine with two pKa values for its conjugate acid, indicating it can accept two protons. The presence of the two basic nitrogen atoms makes it highly reactive with acids like sulfuric acid. wikipedia.org The resulting sulfate salt, this compound, is generally a white crystalline powder that is highly soluble in water. chemimpex.comsolubilityofthings.comadanipharma.com This solubility in aqueous media is a key property, influencing its use in various applications. chemimpex.com The pH of a 10% aqueous solution of piperazine is between 10.8 and 11.8. wikipedia.org

Reactivity in Synthesis : The protonated nitrogen atoms in the piperazinium ion are less nucleophilic than in free piperazine. However, this compound's utility in synthesis, such as in the formation of tetrazoles, stems from its role as an acidic catalyst. researchgate.net In materials synthesis, the diprotonated piperazine cation acts as a template, directing the assembly of inorganic anions (like sulfate) and metal cations into specific crystalline architectures. koreascience.krhep.com.cnresearchgate.net The stability and geometry of the piperazinium ion, along with its hydrogen-bonding capabilities, are crucial for the formation of these ordered structures. koreascience.kr

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₂N₂O₄S | drugbank.comnih.gov |

| Molecular Weight | 184.21 g/mol | chemimpex.comdrugbank.com |

| Appearance | White to almost white crystalline powder | chemimpex.comsolubilityofthings.com |

| IUPAC Name | piperazine;sulfuric acid | drugbank.comnih.gov |

| Solubility | Soluble in water | chemimpex.comadanipharma.com |

Table 2: Crystallographic Data for Piperazine-Templated Metal Sulfates

| Compound | Crystal System | Space Group | Key Structural Feature | Source(s) |

| {H₂pip}{Cu(H₂O)₆}(SO₄)₂ | Monoclinic | P2₁/n | 3D network stabilized by hydrogen bonds | koreascience.kr |

| (C₄N₂H₁₂)₁.₅[Gd(SO₄)₃(H₂O)]·H₂O | Monoclinic | P2₁/c | 2D corrugated inorganic framework | hep.com.cn |

| [C₄N₂H₁₂]₃[Ce₂(SO₄)₆(H₂O)₂]·H₂O | Monoclinic | P2₁/c | Corrugated layer structure | researchgate.net |

Properties

IUPAC Name |

piperazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H2O4S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNIYCGOBKAQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71607-28-8, 110-85-0 (Parent) | |

| Details | Compound: Piperazine, sulfate (2:1) | |

| Record name | Piperazine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71607-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Piperazine, sulfate (2:1) | |

| Record name | Piperazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50189516 | |

| Record name | Piperazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3597-26-0, 4554-26-1 | |

| Record name | Piperazine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazine Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8493J9B36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Piperazine Sulfate

Advanced Synthetic Routes for Piperazine (B1678402) Sulfate (B86663) Production

The synthesis of the piperazine scaffold is a cornerstone of medicinal and materials chemistry, prompting the development of numerous sophisticated and efficient methodologies.

Nucleophilic substitution is a fundamental strategy for constructing the piperazine ring. A traditional industrial method involves the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. While this process primarily yields ethylenediamine (B42938), piperazine is obtained as a significant side product. wikipedia.org

More refined approaches often involve the double N-alkylation of a primary amine or ammonia (B1221849) with suitable two-carbon electrophiles. For instance, the synthesis of protected morpholines and piperazines can be achieved through a sequence involving the chemoselective displacement of a triflate by an ambident nucleophile, followed by an internal SN2 reaction of a chloride with inversion of configuration. rsc.org For the synthesis of N-arylpiperazines, aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic or heteroaromatic halides is a common and effective method, particularly in process chemistry. mdpi.com

Ring-forming, or cyclization, reactions provide a powerful means to construct the piperazine heterocycle with a high degree of control over substitution patterns. These strategies often involve the formation of two carbon-nitrogen bonds in a single or sequential process.

Key cyclization strategies include:

Reductive Cyclization: A general approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, which are formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for the synthesis of piperazines with various substituents at both carbon and nitrogen atoms. nih.gov

Intramolecular Hydroamination: The intramolecular hydroamination of alkenes containing two amino groups is a highly diastereoselective method for producing 2,6-disubstituted piperazines. The necessary hydroamination substrates can be prepared through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org

Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components, offering high yields and excellent regio- and stereochemical control. organic-chemistry.org

Multi-Component Reactions: A versatile de novo synthesis of the piperazine ring can be accomplished using a multi-component Ugi reaction followed by an intramolecular SN2 cyclization. acs.org This robust, two-step procedure allows for the assembly of diverse, substituted piperazines from readily available building blocks. acs.org

Catalysis offers efficient, selective, and often milder conditions for the synthesis of the piperazine core. Transition-metal catalysts are prominently featured in modern synthetic routes.

An iridium-catalyzed [3+3] formal cycloaddition of imines represents a powerful, atom-economical method for creating C-substituted piperazines with high yields and excellent regio- and diastereoselective control under mild conditions. acs.org Other catalytic systems, including those based on palladium, ruthenium, and copper, have also been developed for various piperazine syntheses, such as diol-diamine couplings and aerobic oxidative cyclizations. organic-chemistry.orgmdpi.com Photoredox catalysis, often employing iridium- or copper-based catalysts, has emerged as a key technology for the C-H functionalization of piperazine rings, allowing for direct arylation and alkylation. mdpi.com

Table 1: Comparison of Selected Catalytic Methods for Piperazine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| [IrCl(cod)(PPh3)] | [3+3] Cycloaddition | Aromatic and aliphatic imines | Atom-economical, high diastereoselectivity, mild conditions. | acs.org |

| Ir(ppy)3 | Photoredox C-H Arylation | Piperazines, 1,4-dicyanobenzene | Proceeds via single-electron transfer; suitable for C-H functionalization. | mdpi.com |

| Copper-based catalyst | Annulation | Aldehydes, N-Boc-1,2-diaminoethane | Allows for functionalization at the C2 position. | mdpi.com |

| Ruthenium(II) with (pyridyl)phosphine ligand | Diol-Diamine Coupling | Diols, Diamines | Tolerates a variety of amine and alcohol substrates. | organic-chemistry.org |

The principles of green chemistry are increasingly being applied to the synthesis of piperazine to reduce environmental impact and improve safety. Key strategies include the use of sustainable catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net

Photoredox catalysis is a prominent green method, as it utilizes visible light as a renewable energy source to drive chemical reactions. mdpi.comresearchgate.net The development of purely organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), offers a more sustainable and cost-effective alternative to transition-metal catalysts, which can be toxic and expensive. organic-chemistry.orgmdpi.com These organic catalysts can promote radical generation for piperazine synthesis under mild conditions and are suitable for both batch and continuous flow processes. organic-chemistry.orgmdpi.com Furthermore, the use of aqueous ethanol (B145695) as a green solvent and the development of catalyst-free, one-pot multicomponent reactions contribute to more environmentally benign synthetic protocols for piperazine derivatives. researchgate.netrsc.org

Functionalization and Derivatization Strategies for Piperazine Sulfate Analogs

The functionalization of the piperazine ring is crucial for modulating its physicochemical and pharmacological properties. These reactions, particularly N-alkylation and N-acylation, are performed on the piperazine free base. The protonated nitrogen atoms in this compound are not nucleophilic and are thus unreactive towards electrophilic alkylating or acylating agents. The synthesis of a derivatized this compound analog would therefore involve the N-functionalization of piperazine, followed by salt formation with sulfuric acid.

N-Alkylation

N-alkylation introduces alkyl or arylalkyl groups onto one or both of the piperazine nitrogen atoms. The primary challenge in this process is achieving selective mono-alkylation, as the initial product, a monosubstituted piperazine, can react further to form a disubstituted by-product. nih.gov

Common methods for N-alkylation include:

Reaction with Alkyl Halides: This classic method involves the nucleophilic attack of a piperazine nitrogen on an alkyl halide (e.g., bromide or chloride). mdpi.comresearchgate.net To favor mono-alkylation, one can employ a large excess of piperazine or use piperazine-1-ium salts, which deactivates one nitrogen, leading to excellent yields of the N-monoalkylated product. nih.govgoogle.com

Reductive Amination: This two-step, one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated product. mdpi.com

Reduction of Carboxyamides: N-acylpiperazines can be reduced, typically with strong reducing agents like lithium aluminum hydride, to afford the corresponding N-alkylpiperazines. mdpi.com

Table 2: Examples of N-Alkylation Reactions of Piperazine

| Alkylating Agent/Method | Piperazine Derivative | Product | Reference |

|---|---|---|---|

| o-Methylbenzyl bromide | Piperazine monohydrochloride | N-o-Methylbenzylpiperazine | google.com |

| 1-Bromobutane | N-Acetylpiperazine (followed by hydrolysis) | N-Butylpiperazine | researchgate.net |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 2-Phenylpiperazine | 1-[3,5-Bis(trifluoromethyl)benzyl]-3-phenylpiperazine | google.com |

N-Acylation

N-acylation involves the reaction of piperazine with an acylating agent, such as an acyl chloride or anhydride, to form an amide linkage. nih.gov Similar to alkylation, controlling the degree of substitution is a key consideration.

Strategies for selective mono-acylation have been developed:

Stoichiometric Control: Using a large excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product. However, this requires the subsequent separation of the product from the unreacted diamine. lookchem.com

Ionic Immobilization: A flow-system method involves ionically immobilizing piperazine onto a sulfonic acid-functionalized silica (B1680970) gel. One nitrogen atom is thus protected through salt formation, allowing the free nitrogen to be selectively acylated. The desired mono-acylated product is then liberated from the solid support, providing high yield and purity. lookchem.com

One-Pot Synthesis: In a one-pot reaction of piperazine with benzoyl chlorides, both mono-N-acylated and symmetrically N,N'-diacylated products can be formed and subsequently separated. nih.gov

These derivatization strategies enable the synthesis of a vast library of this compound analogs, where the core heterocycle is modified to achieve specific chemical properties before the final salt formation step.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The piperazine nucleus is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to be readily modified. rsc.org The introduction of diverse chemical substituents onto the piperazine ring is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how specific structural changes affect a molecule's biological activity. Even minor alterations to the substitution pattern on the piperazine ring can lead to significant differences in pharmacological effects. ijrrjournal.com

Research into piperazine derivatives has yielded detailed SAR insights across various biological targets. For instance, in the development of ligands for histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors, the length of an alkyl chain linking the piperazine core to another part of the molecule was found to be a critical factor. nih.gov Specifically, for a series of tert-butyl analogues targeting the H₃R, extending the alkyl linker length resulted in a decreased binding affinity. nih.gov Further studies have explored the replacement of the piperazine ring with a piperidine (B6355638) ring, which significantly impacted the affinity for the σ₁R while not substantially affecting it for the H₃R. nih.gov In another example targeting the histamine H4 receptor, the introduction of small, lipophilic groups at specific positions of an indolyl-methanone derivative of piperazine led to increased activity. ijrrjournal.com

The following table summarizes key research findings from SAR studies on piperazine derivatives.

| Target Receptor/Activity | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Histamine H3 Receptor (H₃R) | Extension of the alkyl linker length in tert-butyl analogues | Decreased binding affinity | nih.gov |

| Sigma-1 Receptor (σ₁R) | Replacement of piperazine ring with a piperidine ring | Significantly increased binding affinity | nih.gov |

| Histamine H4 Receptor (H₄R) | Substitution of small lipophilic groups on an indolyl-methanone scaffold | Increased receptor activity | ijrrjournal.com |

| Antifungal Activity | Conjugation with a quinoxaline (B1680401) moiety | Good antifungal activity against various fungi | researchgate.net |

Covalent and Non-Covalent Modifications for Enhanced Properties

Modifications to the piperazine scaffold can be categorized as either covalent or non-covalent, both of which are employed to enhance the properties of the final compound.

Covalent Modifications involve the formation of new chemical bonds to alter the molecule's structure and function permanently. A clear example of this is seen with the piperazine-containing compound NSC59984, an α,β-unsaturated amide. acs.org This molecule has been shown to covalently modify the tumor suppressor protein p53. The reaction proceeds via a Michael addition, where cysteine residues on the p53 protein, specifically Cys124 and Cys229, act as nucleophiles and attack the α-carbon of the NSC59984 molecule, forming a stable covalent bond. acs.org This type of modification directly alters the protein's structure and function, representing a powerful strategy for therapeutic intervention.

Advanced Structural Elucidation and Solid State Characterization of Piperazine Sulfate

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy offers a powerful, non-destructive suite of tools for probing the molecular structure of piperazine (B1678402) sulfate (B86663), providing insights into its constituent parts and their electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of piperazine sulfate in solution. By analyzing the chemical shifts and coupling patterns of atomic nuclei, primarily ¹H and ¹³C, the molecular framework can be elucidated.

In a study of piperazinium dihydrogen sulfate, the ¹³C NMR spectrum in D₂O showed a single peak at 41.36 ppm, corresponding to the four equivalent carbon atoms of the piperazinium ring. researchgate.net The ¹H NMR spectrum of piperazine in D₂O typically exhibits a singlet at approximately 2.751 ppm, representing the eight equivalent protons of the piperazine ring. chemicalbook.com These spectra confirm the symmetrical nature of the dicationic piperazinium ion in solution.

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹³C | D₂O | 41.36 | researchgate.net |

| ¹H | D₂O | ~2.751 | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound. Under electrospray ionization (ESI) in positive ion mode, the piperazine moiety is readily detected. The precursor ion for piperazine typically appears at an m/z of 87.1, corresponding to the protonated molecule [M+H]⁺. scienceasia.org Collision-induced dissociation of this precursor ion yields a characteristic fragment ion at m/z 44.1. scienceasia.org This fragmentation pattern is a key identifier for the piperazine structure in mass spectrometric analysis.

| Technique | Precursor Ion (m/z) | Fragment Ion (m/z) | Reference |

| ESI-MS/MS | 87.1 | 44.1 | scienceasia.org |

Infrared (IR), Raman, and UV-Vis Spectroscopy for Vibrational and Electronic Transitions

Vibrational and electronic spectroscopic techniques further refine the structural understanding of this compound.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR spectrum of this compound displays characteristic absorption bands. Strong absorptions around 1090 cm⁻¹ and 610 cm⁻¹ are attributed to the sulfate groups. koreascience.kr The presence of the piperazinium cation is confirmed by typical sharp peaks in the 900–1600 cm⁻¹ region. koreascience.kr Specifically, C-H stretching vibrations of the piperazine ring are observed in the 2800-3100 cm⁻¹ range. researchgate.net The N-H stretching vibrations in piperazine derivatives typically appear between 3250 and 3500 cm⁻¹. dergipark.org.tr

UV-Vis Spectroscopy: UV-Vis spectroscopy reveals electronic transitions within the molecule. Piperazine itself does not absorb UV light. researchgate.net However, studies on piperazinium sulfate single crystals have determined a cut-off wavelength of 242 nm. xianshiyoudaxuexuebao.com This indicates that the crystal is transparent in the visible region, a property relevant for optical applications. xianshiyoudaxuexuebao.com

| Technique | Wavenumber/Wavelength | Assignment | Reference |

| Infrared (IR) | ~1090 cm⁻¹ | Sulfate group | koreascience.kr |

| Infrared (IR) | ~610 cm⁻¹ | Sulfate group | koreascience.kr |

| Infrared (IR) | 900-1600 cm⁻¹ | Piperazine template | koreascience.kr |

| UV-Vis | 242 nm | Cut-off wavelength | xianshiyoudaxuexuebao.com |

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, angles, and crystal packing.

Single-Crystal X-ray Diffraction of this compound and its Polymorphs

Single-crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of the crystal structure. Studies on piperazinium sulfate (PPS) have shown that it crystallizes in the monoclinic system with the space group P2₁/n. xianshiyoudaxuexuebao.com The unit cell parameters were determined to be a = 6.390(7) Å, b = 11.670(11) Å, and c = 11.696(10) Å, with a crystal volume of V = 855(2) ų. xianshiyoudaxuexuebao.com In the crystal structure, the piperazinium cation typically adopts a chair conformation. iucr.orgresearchgate.net The structure is stabilized by an extensive network of N-H···O and O-H···O hydrogen bonds between the piperazinium cations and the sulfate anions. koreascience.krresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. While various piperazine salts and cocrystals have been studied, specific polymorphic forms of pure this compound are less commonly detailed in the cited literature. However, the study of related piperazine-containing compounds highlights the potential for different packing arrangements and conformers. researchgate.netacs.org

Crystallographic Data for Piperazinium Sulfate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | xianshiyoudaxuexuebao.com |

| Space Group | P2₁/n | xianshiyoudaxuexuebao.com |

| a (Å) | 6.390(7) | xianshiyoudaxuexuebao.com |

| b (Å) | 11.670(11) | xianshiyoudaxuexuebao.com |

| c (Å) | 11.696(10) | xianshiyoudaxuexuebao.com |

| V (ų) | 855(2) | xianshiyoudaxuexuebao.com |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling serve as powerful tools for the in-depth investigation of this compound at an atomic level. These methods complement experimental data, providing detailed insights into the molecule's geometry, conformational dynamics, and electronic properties.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to determine the electronic structure of many-body systems, such as molecules and condensed phases. arxiv.org It is widely employed for geometric optimization, a process that involves finding the most stable atomic arrangement of a molecule, corresponding to the lowest possible ground state energy. stackexchange.com The optimization algorithm systematically adjusts atomic coordinates to minimize the forces on the atoms, leading to an equilibrium structure. stackexchange.comaps.org

In the study of piperazine derivatives, DFT calculations have been successfully used to predict and refine molecular geometries. For instance, the geometry of 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate) was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net The calculated geometric parameters showed a strong correlation with experimental data obtained from X-ray diffraction, validating the accuracy of the computational approach. researchgate.net Such studies often involve comparing key bond lengths and angles from the optimized structure with crystallographic data to assess the performance of the chosen theoretical level. researchgate.net

The process typically begins with an initial set of atomic coordinates, followed by a Self-Consistent Field (SCF) calculation to determine the energy and gradients. stackexchange.com An optimizer algorithm then uses this information to propose a new set of coordinates closer to the energy minimum. stackexchange.com This iterative process is repeated until convergence criteria are met, yielding the optimized molecular structure. stackexchange.com DFT methods have also been applied to various other piperazine salts and derivatives to understand their structural aspects. researchgate.netnanobioletters.comresearchgate.net

Below is a table comparing selected experimental and DFT-calculated geometric parameters for a related piperazine compound, highlighting the agreement between theoretical and experimental values.

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate). researchgate.net

| Parameter | Bond/Angle | Experimental (XRD) | Calculated (DFT/B3LYP) |

|---|---|---|---|

| Bond Length | S-O (average) | 1.45 Å | 1.48 Å |

| Bond Length | N-C (piperazine ring, average) | 1.49 Å | 1.51 Å |

| Bond Length | C-C (piperazine ring, average) | 1.51 Å | 1.53 Å |

| Bond Angle | O-S-O (average) | 109.5° | 109.4° |

| Bond Angle | C-N-C (piperazine ring, average) | 111.2° | 112.0° |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and non-covalent interactions. mdpi.com This technique is particularly valuable for analyzing the flexibility of the piperazine ring and its interactions with surrounding sulfate ions and solvent molecules.

For piperazine and its derivatives, the six-membered ring can adopt several conformations, with the chair form being the most stable and prevalent. nih.goviucr.org MD simulations allow for the exploration of the conformational landscape, revealing the dynamic equilibrium between different forms and the energy barriers for interconversion. researchgate.net Studies on various piperazine derivatives have shown that the chair conformation is essential for certain biological activities, and substitutions on the ring can influence this preference. researchgate.net The conformational flexibility of piperazine derivatives has been shown to be more significant than generally assumed in the context of drug design. researchgate.net

MD simulations are also instrumental in characterizing intermolecular interactions. In the context of this compound, these simulations can model the hydrogen bonding network between the protonated nitrogen atoms of the piperazine cation and the oxygen atoms of the sulfate anion. koreascience.krnih.gov Such simulations have been performed on piperazine-activated aqueous solutions to understand molecular distribution and absorption mechanisms on a molecular scale. researchgate.net These studies often require the development of accurate force fields, with parameters sometimes derived from quantum mechanical calculations to describe the charge distribution of species like protonated piperazine and piperazine carbamate. researchgate.net The analysis of radial distribution functions and hydrogen bond lifetimes from MD trajectories offers quantitative insights into the strength and dynamics of these crucial interactions, which govern the crystal packing and solution-state behavior of the compound. researchgate.netnih.gov

Quantum chemical calculations, particularly those based on DFT, provide profound insights into the electronic structure and chemical reactivity of molecules. researchgate.net Beyond geometric optimization, these methods are used to compute a range of electronic properties that dictate how this compound interacts with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net For piperazine derivatives, FMO analysis has been used to understand charge transfer interactions within the molecule. researchgate.net For example, in 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate), the HOMO is localized on the phenyl group and sulfate anions, while the LUMO is centered on the piperazinium ring, indicating the sites for electronic transitions. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net MEP analysis is crucial for understanding and predicting intermolecular interactions, particularly hydrogen bonding. researchgate.netresearchgate.net In this compound, MEP maps would show negative potential (typically colored red) around the oxygen atoms of the sulfate anion, indicating their role as hydrogen bond acceptors. Conversely, positive potential (blue) would be located around the hydrogen atoms of the protonated piperazine cation, identifying them as hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between occupied and unoccupied orbitals, which translates to stabilizing intramolecular interactions. researchgate.net It provides a detailed picture of charge transfer and hyperconjugative interactions. researchgate.net In studies of piperazine salts, NBO analysis has been used to quantify the strength of hydrogen bonds, such as the N–H···O interactions, by calculating the second-order perturbation energy (E(2)). researchgate.netresearchgate.net These calculations confirm the charge transfer from the lone pair orbitals of the oxygen atoms (donors) to the antibonding orbitals of the N-H bonds (acceptors), providing a quantitative measure of the interaction strength. researchgate.net

The table below summarizes key electronic properties calculated for a related piperazine compound using quantum chemical methods.

Table 2: Calculated Electronic Properties of 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate) using DFT. researchgate.net

| Property | Value (eV) |

|---|---|

| HOMO Energy | -9.12 |

| LUMO Energy | -1.25 |

| Energy Gap (HOMO-LUMO) | 7.87 |

Mechanistic Investigations of Piperazine Sulfate at the Molecular and Biochemical Levels

Intracellular Signaling Pathway Perturbations (non-clinical focus)

The direct action of piperazine (B1678402) on ion channels at the cell surface initiates a cascade of events, or rather, a cessation of normal signaling, that results in paralysis.

For piperazine sulfate's anthelmintic action, the downstream biochemical cascade is relatively direct. The binding to GABA-gated chloride channels triggers a rapid influx of chloride ions, causing hyperpolarization. parasite-journal.org This change in membrane potential prevents the muscle cell from reaching the action potential threshold required for contraction. Consequently, the downstream signaling that constitutes neuromuscular transmission is effectively shut down, leading to paralysis.

In contrast, more complex piperazine derivatives developed for other diseases have been shown to perturb intricate intracellular signaling pathways. These findings highlight the versatility of the piperazine scaffold in drug design but are distinct from the anthelmintic mechanism.

Cancer Signaling : A novel piperazine derivative was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. mdpi.comjscimedcentral.com

Neuroprotection and Inflammation : Arylpiperazine derivatives have been shown to activate the anti-apoptotic Akt/mTOR/p70S6K signaling pathway in the central nervous system. nih.gov Other derivatives have been investigated for their ability to modulate the IL-6/Nrf2 loop pathway to protect against oxidative injury. biorxiv.org

Neurite Growth : Piperazine phenothiazines, a class of antipsychotics, were found to promote neurite growth on inhibitory substrates by antagonizing calmodulin signaling, independent of their primary dopamine (B1211576) receptor targets. plos.orgfrontiersin.org

Table 3: Intracellular Signaling Pathways Perturbed by Piperazine Derivatives (Non-Anthelmintic Context)

| Signaling Pathway | Compound Type | Cellular Context | Observed Effect | Reference |

|---|---|---|---|---|

| PI3K/AKT Pathway | Novel Piperazine Derivative (C505) | Cancer Cells | Inhibition | mdpi.com |

| Akt/mTOR/p70S6K Pathway | Arylpiperazine Derivatives | Central Nervous System Cells | Activation / Neuroprotection | nih.gov |

| Caspase Cascade | Novel Piperazine Derivatives | Cancer Cells | Activation of Caspase-3, -8, -9 leading to apoptosis. | mdpi.comjscimedcentral.com |

| Calmodulin Signaling | Piperazine Phenothiazines | Central Nervous System Neurons | Antagonism, leading to neurite growth. | plos.orgfrontiersin.org |

Molecular Basis of Resistance Mechanisms (e.g., in microorganisms or pests, at a molecular genetic level)

Anthelmintic resistance is a growing concern that threatens the control of parasitic nematodes in both veterinary and human medicine. nih.govplos.org While the molecular basis of resistance to other drug classes, such as benzimidazoles (mutations in β-tubulin genes) and levamisole (B84282) (mutations in nicotinic acetylcholine (B1216132) receptor subunit genes), is well-documented, the specific genetic changes conferring resistance to piperazine are less clearly defined. frontiersin.orgresearchgate.net

The development of resistance is generally understood to arise from genetic changes that can be categorized into several main types:

Modification of the Drug Target : This is a primary mechanism of resistance. For piperazine, this would involve genetic mutations in the subunits of the GABA-gated chloride channels. researchgate.net Such mutations could alter the drug's binding site, reducing its affinity and efficacy. However, studies in C. elegans have shown that knocking out a key GABA receptor subunit gene (unc-49) did not eliminate the effects of piperazine, indicating that other receptors are involved or that the resistance mechanism is more complex. nih.govsoton.ac.uk

Altered Drug Metabolism : Parasites could develop resistance by increasing the rate at which they metabolize or detoxify the drug. This could involve the upregulation of enzymes like cytochrome P-450s or glutathione (B108866) S-transferases. researchgate.net

Increased Drug Efflux : Upregulation of transporter proteins, such as P-glycoproteins, can actively pump the drug out of the parasite's cells before it can reach its target receptor, thereby lowering its effective concentration. researchgate.net

While these mechanisms are plausible for piperazine, specific, validated mutations in GABA receptor genes or other genes that are definitively linked to piperazine resistance in field isolates of parasitic nematodes are not yet well-established in the scientific literature. Research suggests that resistance is likely a multigenic trait. researchgate.net

Gene expression profiling, using techniques like RNA-sequencing or microarrays, is a powerful tool to understand how an organism responds to a chemical stressor on a global scale. Such studies can identify the upregulation of detoxification genes, changes in target receptor expression, or the activation of general stress response pathways.

Despite the wide use of this technology in studying responses to other anthelmintics and environmental stressors in nematodes, there is a notable lack of published research specifically detailing the comprehensive gene expression profile of a parasitic nematode in response to piperazine sulfate (B86663) exposure. frontiersin.org

A hypothetical gene expression study in a nematode exposed to piperazine would logically investigate changes in the transcript levels of:

GABA receptor subunit genes : To see if the expression of the target itself is altered.

Drug transporter genes : Such as ABC transporters (P-glycoproteins), which could be upregulated to increase drug efflux.

Metabolic enzyme genes : Including cytochrome P450s and GSTs, which are involved in xenobiotic detoxification.

General stress response genes : Such as heat shock proteins, which are often induced by cellular stress.

While direct transcriptomic data for piperazine is scarce, one study on piperazine designer drugs in C. elegans noted neuronal damage confirmed by the loss of fluorescence in strains with tagged dopaminergic transporters, which implies an effect on the expression or function of the responsible gene (dat-1). mdpi.com However, this relates to neurotoxicity from different derivatives and not the anthelmintic mechanism of this compound. The lack of specific transcriptomic studies represents a significant gap in understanding the full cellular response and resistance mechanisms to this long-standing anthelmintic.

Mutational Analysis and Resistance Pathway Mapping

The emergence of anthelmintic resistance is a significant threat to the control of parasitic helminth infections in both veterinary and human medicine. While the genetic and biochemical bases of resistance have been extensively studied for major anthelmintic classes like benzimidazoles and macrocyclic lactones, the molecular mechanisms underlying resistance to piperazine and its salts, including this compound, are notably less understood.

Research into piperazine resistance at the molecular level has been limited, and specific gene mutations that confer resistance in parasitic nematodes have not been definitively identified. psu.edu Piperazine's primary mode of action involves acting as a gamma-aminobutyric acid (GABA) receptor agonist, leading to hyperpolarization of nerve membranes at the parasite's neuromuscular junction. msdvetmanual.com This action results in flaccid paralysis, causing the parasite to lose its grip on the host's intestinal wall and be expelled. msdvetmanual.com

Theoretically, resistance to piperazine could develop through several biochemical and genetic pathways, mirroring mechanisms observed for other anthelmintics: plos.org

Alteration of the Drug Target: Mutations in the genes encoding the subunits of the GABA receptor could potentially alter the receptor's structure. Such changes might reduce the binding affinity of piperazine, rendering the drug less effective at inducing paralysis. However, unlike the well-documented mutations in the β-tubulin gene that cause benzimidazole (B57391) resistance, specific mutations in nematode GABA receptor genes linked to piperazine resistance have not been characterized. psu.eduresearchgate.net

Increased Drug Efflux: Parasites may develop mechanisms to actively pump the drug out of their cells before it can reach its target. This is often mediated by ATP-binding cassette (ABC) transporters. While this pathway is a known resistance mechanism for other drug classes, its specific involvement in piperazine resistance in helminths has not been established.

Enhanced Drug Metabolism: The parasite could evolve more efficient metabolic pathways to inactivate or break down piperazine, reducing the concentration of the active compound at the neuromuscular junction. The specific enzymes that might be involved in such a process in resistant nematodes remain unidentified.

Genetic mapping and quantitative trait loci (QTL) analysis have been instrumental in identifying resistance-conferring genomic regions for anthelmintics like ivermectin and levamisole in parasites such as Haemonchus contortus. biorxiv.orgnih.gov However, similar comprehensive genetic studies focused on piperazine resistance are conspicuously absent from the current scientific literature. The lack of identified genetic markers makes the development of molecular diagnostic tests for piperazine resistance challenging, in stark contrast to the availability of PCR-based assays that detect β-tubulin mutations for benzimidazole resistance. researchgate.netjscimedcentral.com

The model organism Caenorhabditis elegans, which has been pivotal in elucidating resistance mechanisms for many anthelmintics, has proven less useful for studying piperazine, further complicating research efforts. psu.eduplos.org While resistance to the piperazine derivative diethylcarbamazine (B1670528) (DEC) has been noted in filarial nematodes, the precise genetic underpinnings are still poorly understood. seq.es

Data Table: Comparative Status of Resistance Mechanisms for Major Anthelmintic Classes

The following table provides a comparative overview of the current understanding of resistance mechanisms for different classes of anthelmintics, highlighting the knowledge gap for piperazine.

| Anthelmintic Class | Primary Molecular Target | Known Resistance-Conferring Mutations | Resistance Pathway Mapping |

| Benzimidazoles | β-tubulin | Point mutations in the β-tubulin gene (e.g., F167Y, E198A, F200Y). researchgate.netmdpi.comfrontiersin.org | Well-defined; primarily target-site modification. |

| Macrocyclic Lactones | Glutamate-gated chloride channels (GluCls) | Mutations in genes for GluCl subunits (avr-14, avr-15, glc-1) in model organisms; involvement of ABC transporters. nih.gov | Complex and polygenic; involves target-site modification and drug efflux. psu.edu |

| Levamisole | Nicotinic Acetylcholine Receptors (nAChRs) | Mutations in nAChR subunit genes (e.g., unc-29, unc-38, unc-63); acr-8 mutation in H. contortus. psu.edubiorxiv.org | Primarily target-site modification. |

| Piperazine | GABA-gated chloride channels | None definitively identified in parasitic helminths. | Largely unknown and theoretical. |

Analytical Methodologies for Detection, Quantification, and Purity Assessment of Piperazine Sulfate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of piperazine (B1678402) and its salts. Due to piperazine's lack of a strong UV chromophore, methods often involve derivatization or the use of alternative detection techniques. tandfonline.comrdd.edu.iq

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine sulfate (B86663). Method development often focuses on addressing the challenge of detecting piperazine, which lacks a UV-absorbing chromophore. tandfonline.com One approach involves pre-column derivatization to introduce a UV-active moiety. For instance, a method has been developed using 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative of piperazine. This allows for detection at low levels using standard HPLC-UV instrumentation. researchgate.net The method was validated for linearity, precision, accuracy, and robustness in the range of approximately 30 to 350 ppm.

Another strategy employs Hydrophilic Interaction Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD). tandfonline.com This approach is suitable for polar compounds like piperazine and avoids the need for derivatization. A HILIC method using a cyanopropyl-bonded stationary phase has been optimized, demonstrating good resolution, peak shape, and retention for piperazine. tandfonline.com The method was validated for linearity, precision, limit of detection (LOD), and selectivity. tandfonline.com

Cation-exchange HPLC has also been utilized for the quality control of piperazine in pharmaceutical formulations. researchgate.net

Table 1: HPLC Method Parameters for Piperazine Analysis

| Parameter | Derivatization Method (HPLC-UV) | HILIC Method (HPLC-ELSD) tandfonline.com |

| Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5µm) | Cyanopropyl (CN) bonded phase |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | Optimized organic modifier and acid composition |

| Detector | Photodiode Array (PDA) UV Detector (340 nm) | Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 1.0 mL/min | Not specified |

| Column Temperature | 35°C | Not specified |

| LOD | 30 ppm | Not specified |

| LOQ | 90 ppm | Not specified |

Gas chromatography (GC) offers a high-resolution separation technique for the analysis of piperazine, often requiring derivatization to enhance volatility and detectability. A common approach involves derivatization with reagents like ethyl or isobutyl chloroformate. nih.gov This method, followed by capillary GC with nitrogen-phosphorus flame-ionization detection (N-P FID) or mass-selective detection (MSD), allows for the determination of piperazine in various matrices, including biological fluids. nih.govnih.gov

A GC method has been developed to separate piperazine, 1-methyl piperazine, and 1-ethyl piperazine on a DB-17 column with helium as the carrier gas. researchgate.net The method was validated for linearity, accuracy, precision, specificity, ruggedness, and robustness. researchgate.net GC-MS is also a preferred method for the complete chemical characterization of piperazine-based drugs in street samples, allowing for the identification and quantification of the native drugs and any adulterants or diluents. rsc.org

Table 2: GC Method Parameters for Piperazine Analysis

| Parameter | Derivatization Method (GC-NPD/MSD) nih.gov | Method for Piperazine and Derivatives researchgate.net |

| Derivatizing Agent | Ethyl or isobutyl chloroformate | Not applicable |

| Column | Capillary column | DB-17 (30 m, 0.53 mm, 1µm film thickness) |

| Carrier Gas | Not specified | Helium (2 mL/min) |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Selective Detector (MSD) | Not specified |

| Injector Temperature | Not specified | 250°C |

| Detector Temperature | Not specified | 260°C |

| LOD (in urine) | ~20 ng/mL (NPD), ~1 ng/mL (MSD) | Not specified |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the trace analysis of piperazine in complex matrices such as biological samples. nih.govscienceasia.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent specificity and low detection limits. scienceasia.org

A UPLC-ESI/MS/MS method has been developed for the detection of piperazine in chicken muscle. researchgate.net The method involves sample extraction and purification followed by analysis using a triple-quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The most sensitive mass transition from the precursor ion to the product ion for piperazine was found to be m/z 87.1 → 44.1. researchgate.net This method demonstrated good linearity, with a coefficient of determination (R²) of 0.9995 in the range of 1–200 μg/kg. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were 0.3 µg/kg and 1.0 µg/kg, respectively. scienceasia.org

Electrophoretic Methods

Capillary electrophoresis (CE) is a powerful technique for the separation of ionic species and has been successfully applied to the analysis of piperazine and its derivatives. bohrium.comnih.gov It is particularly useful for the chiral separation of piperazine derivatives, which is important as different enantiomers can exhibit different pharmacological activities. bohrium.com

A CE method has been developed for the chiral separation of H1-antihistamine drugs that are piperazine derivatives, using sulfated β-cyclodextrin as a chiral selector. bohrium.comnih.gov The separation efficiency is influenced by factors such as the concentration of the cyclodextrin, the pH of the buffer, the applied voltage, and the presence of organic modifiers like methanol. bohrium.comnih.gov Optimal conditions were identified as a 100 mM phosphate (B84403) buffer (pH 6.0) with 34 mg/mL sulfated β-cyclodextrin and 40% (v/v) methanol. bohrium.comnih.gov The method showed excellent linearity with coefficients of determination exceeding 0.99 for each enantiomer. nih.gov The limits of detection and quantification were in the ranges of 5.9–11.4 µmol/L and 18–34.6 µmol/L, respectively. bohrium.comnih.gov

CE has also been used for the simultaneous separation of different types of amphetamine and piperazine designer drugs. nih.gov

Spectrophotometric and Electrochemical Assays

Spectrophotometric methods for the determination of piperazine are typically based on the formation of a colored product that can be quantified using a spectrophotometer. These methods are often simple, rapid, and cost-effective. nih.govuoi.grekb.eg

One method involves the reaction of piperazine with phenothiazine (B1677639) and N-bromosuccinimide in aqueous methanol, which produces a product with an absorption maximum at 595 nm. nih.gov Beer's law is obeyed in the concentration range of 0.5-5 µg/mL for piperazine salts. nih.gov Another approach is based on the reaction with picrolonic acid in a sulfuric acid medium, leading to a sparingly soluble yellow salt. The absorbance is measured at 343 nm. uoi.gr A further method utilizes the interaction of piperazine with 3,5-dibromo-2-methyl-p-benzoquinone to form a blue-colored aminovinylquinone, which is estimated at a λmax of 642 nm. ekb.eg The formation of a donor-acceptor complex with chloranilic acid, with an absorption maximum at about 345 nm, has also been used. tandfonline.comtandfonline.com

Electrochemical detection coupled with HPLC provides a sensitive method for the determination of piperazine-containing drugs. nih.govnih.govacs.org A method has been developed using a spark-generated nickel oxide nanoparticle-modified carbon fiber microelectrode. nih.govnih.govacs.org The nickel oxide nanoparticles exhibit an electrocatalytic effect on the electrooxidation of the piperazine moiety. nih.govnih.govacs.org This HPLC-ECD method has been successfully applied to the determination of piperazine antihistamine drugs in spiked plasma samples, with limits of detection in the nanomolar range. nih.govnih.govacs.org

Table 3: Spectrophotometric Methods for Piperazine Determination

| Reagent(s) | Wavelength (λmax) | Linear Range |

| Phenothiazine and N-bromosuccinimide nih.gov | 595 nm | 0.5-5 µg/mL (for piperazine salts) |

| Picrolonic acid uoi.gr | 343 nm | Not specified |

| 3,5-dibromo-2-methyl-p-benzoquinone ekb.eg | 642 nm | 2-10 mg/mL (for various piperazine salts) |

| Chloranilic acid tandfonline.comtandfonline.com | ~345 nm | 1-10 µg/mL |

UV-Vis Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a simple and accessible means for quantifying piperazine sulfate, typically following a chemical reaction that produces a colored product. Direct spectrophotometry is impractical as piperazine only absorbs UV light at low wavelengths (around 205 nm) with a very low absorption coefficient, making sensitive detection impossible. To overcome this, various colorimetric methods have been established.

These methods involve reacting piperazine with a specific chromogenic reagent to form a stable, colored complex that can be measured in the visible region of the electromagnetic spectrum. For instance, a reaction with p-benzoquinone in a buffered solution (pH 5.4) yields a colored product with maximum absorption at 516 nm. researchgate.netijpsonline.com This particular method obeys Beer's law in the concentration range of 4-20 µg/mL. ijpsonline.com

Another established technique involves the use of 1,2-naphthoquinone-4-sulphonate in a buffered solution at pH 7.5, which produces a color that can be measured at 490 nm. rsc.orgrsc.org Other reagents that have been successfully employed include phenothiazine with N-bromosuccinimide, which forms a product with an absorption maximum at 595 nm, and ammonium (B1175870) reineckate, which forms a complex that, when dissolved in acetone, can be estimated at 530 nm. nih.govnih.gov An indirect spectrophotometric method has also been described, which measures the difference in absorbance of triethanolammonium-picrolonate (TEA-picrolonate) at 343 nm before and after the precipitation of piperazine picrolonate. uoi.grresearchgate.net

Table 1: Comparison of UV-Vis Spectrophotometric Methods for Piperazine Quantification

| Reagent(s) | Wavelength (λmax) | Linear Range | Reference |

|---|---|---|---|

| p-Benzoquinone | 516 nm | 4-20 µg/mL | ijpsonline.com |

| 1,2-Naphthoquinone-4-sulphonate | 490 nm | 20-120 µg | rsc.org |

| Phenothiazine and N-bromosuccinimide | 595 nm | 0.5-5 µg/mL | nih.gov |

| Ammonium Reineckate | 530 nm | 25-500 µg | nih.gov |

| Triethanolammonium-picrolonate (Indirect) | 343 nm | Not Specified | uoi.gr |

Voltammetric and Potentiometric Detection Strategies

Electrochemical methods provide a sensitive alternative for the analysis of this compound. These techniques are based on the electrochemical properties of the piperazine molecule, either its oxidation potential or its basic nature.

Voltammetric Methods Voltammetry measures the current response of an electroactive species to an applied potential. Piperazine can be determined by direct electrochemical oxidation at the surface of a suitable electrode. Studies have demonstrated the use of a gold electrode for the square wave voltammetric (SWV) determination of piperazine. medwinpublishers.comresearchgate.net The electrochemical oxidation of piperazine at a gold electrode is an irreversible, diffusion-controlled process. medwinpublishers.comresearchgate.net Under optimized conditions in a phosphate buffer solution (pH 7), a linear relationship between the peak current and piperazine concentration was observed in the range of 1.0x10⁻⁶ to 1.7x10⁻⁵ M, with a low limit of detection (LOD) of 4.49 x 10⁻⁸ M. medwinpublishers.com The electrocatalytic effect of materials like nickel oxide nanoparticles has also been explored to enhance the electrooxidation of the piperazine moiety, which can lower the required oxidation potential. nih.govacs.org

Table 2: Voltammetric Method for Piperazine Quantification

| Technique | Electrode | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Square Wave Voltammetry (SWV) | Gold Electrode (GE) | 1.0x10⁻⁶ – 1.7x10⁻⁵ M | 4.49 x 10⁻⁸ M | medwinpublishers.com |

Potentiometric Methods Potentiometry measures the potential difference between two electrodes in a solution, which can be related to the concentration of an analyte. Given that piperazine is a weak base with two pKb values, acid-base titration is a straightforward potentiometric method for its quantification in bulk form. rdd.edu.iq This typically involves titration with a standard acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid, with the endpoint detected by a change in potential.

Furthermore, potentiometric sensors, or ion-selective electrodes (ISEs), can be designed for specific analytes. medmedchem.com While sensors specifically for the piperazine cation are not widely reported, the principle has been demonstrated for piperazine derivatives. mdpi.com These sensors typically use a polymeric membrane doped with an ionophore that selectively binds to the target analyte, generating a potential that is proportional to the analyte's concentration. mdpi.com

Chemical Derivatization for Enhanced Analytical Detectability

Chemical derivatization is a key strategy employed to improve the analytical detectability of piperazine, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). The process involves converting the piperazine molecule into a derivative that possesses properties more suitable for detection, such as strong UV absorbance or fluorescence.

This approach is necessary because the native piperazine molecule lacks a chromophore, rendering it nearly transparent to standard UV detectors used in HPLC. By attaching a chromophoric or fluorophoric tag to one or both of the secondary amine groups in the piperazine ring, the molecule's detectability can be significantly enhanced.

Several derivatizing reagents have been proven effective for piperazine:

4-Chloro-7-nitrobenzofuran (NBD-Cl) : This reagent reacts with piperazine to form a stable, highly UV-active derivative. jocpr.com This allows for the detection of trace amounts of piperazine using common HPLC-UV instrumentation. The resulting derivative can be detected at wavelengths around 340 nm. This method has been validated for linearity, accuracy, and precision in ranges of approximately 30 to 350 ppm. researchgate.net

Dansyl Chloride (DNS-Cl) : As a widely used derivatizing agent for primary and secondary amines, dansyl chloride reacts with piperazine to produce a fluorescent derivative. researchgate.netresearchgate.netnih.gov This pre-column derivatization enables highly sensitive quantification using an HPLC system equipped with a fluorescence detector (HPLC-FLD) or by mass spectrometry. researchgate.netqascf.comjst.go.jp The method has been shown to achieve limits of quantification as low as 0.3525 ng/mL. jst.go.jp

Benzaldehyde (B42025) : While more commonly reported for piperazine-related compounds like 1-methyl-4-amino-piperazine, benzaldehyde serves as an example of a reagent that can form a UV-active Schiff base derivative, which can then be analyzed by HPLC-UV. tandfonline.comtandfonline.com

The choice of derivatization reagent and subsequent analytical technique depends on the required sensitivity and the matrix in which the this compound is being analyzed.

Table 3: Common Derivatizing Reagents for Piperazine Analysis

| Derivatizing Reagent | Resulting Derivative | Detection Method | Reference |

|---|---|---|---|

| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | UV-active NBD-piperazine | HPLC-UV | jocpr.comresearchgate.net |

| Dansyl Chloride (DNS-Cl) | Fluorescent dansyl-piperazine | HPLC-FLD, LC-MS | researchgate.netqascf.comjst.go.jp |

Non Clinical Applications and Environmental Research of Piperazine Sulfate

Role in Material Science and Polymer Chemistry

The structural characteristics of piperazine (B1678402) make it a valuable monomer in polymer chemistry, while the salt, piperazine sulfate (B86663), is integral to studies in crystal engineering.

Piperazine is a significant building block in the synthesis of various polymers, and sulfate compounds often play a crucial role either as reactants or as part of the reaction medium. A notable class of polymers are the polysulfonamides, which are prepared through the polycondensation of piperazine with aromatic disulfonyl chlorides. dtic.milminsky.ai Research has demonstrated the synthesis of a series of these polymers, which are characterized by their thermal stability. dtic.milcapes.gov.br For instance, polymers from the polycondensation of piperazine and m-benzenedisulfonyl chloride exhibit the best thermal stability, with breakdown occurring in the 300°C to 350°C range. dtic.mil

The properties of these piperazine-based polysulfonamides have been systematically evaluated. The inherent viscosities are typically in the range of 0.05 to 0.12 dL/g, and molecular weight determinations suggest a composition of approximately 5 to 7 repeating units in the polymer chain. dtic.mil Infrared spectroscopy confirms the presence of the sulfonamide group, a key characteristic of these polymers. dtic.mil

In other polymerization processes, sulfate compounds act as initiators. For example, ammonium (B1175870) persulfate (APS) is used as a redox initiator, often in combination with N,N,N′,N′-tetramethyl ethylenediamine (B42938) (TEMED), for the copolymerization of piperazine-containing monomers. researchgate.netnih.gov This method has been employed to create functional polymers, such as contact-killing antimicrobial materials, by copolymerizing a quaternized piperazine monomer with other molecules like 2-hydroxyethyl methacrylate (B99206) (HEMA). nih.gov

Table 1: Properties of Piperazine Polysulfonamides

| Property | Value/Range | Reference |

|---|---|---|

| Polymer Type | Polysulfonamide | dtic.mil |

| Monomers | Piperazine, Aromatic Disulfonyl Chlorides | dtic.milminsky.ai |

| Softening Range | 250°C - 280°C | dtic.mil |

| Thermal Breakdown | 300°C - 350°C | dtic.mil |

| Inherent Viscosity | 0.05 - 0.12 dL/g | dtic.mil |

| Molecular Weight | 1630 - 2290 (for trans-2,5-dimethylpiperazine (B131708) polymers) | dtic.mil |

Crystal engineering utilizes noncovalent interactions to design and synthesize novel solid-state structures with desired properties. nih.govfrontiersin.org Piperazine is an excellent hydrogen-bond acceptor, making it a valuable component in creating multicomponent crystalline solids, or cocrystals. frontiersin.orgxianshiyoudaxuexuebao.com

Specifically, piperazinium sulfate (PPS) has been synthesized and grown as a semi-organic single crystal from an aqueous solution using a slow evaporation technique. xianshiyoudaxuexuebao.com Characterization studies of PPS crystals have been thoroughly conducted. Single-crystal X-ray diffraction (XRD) revealed that PPS belongs to the monoclinic crystal system with the space group P21/n. xianshiyoudaxuexuebao.com The material demonstrates good thermal stability up to 72°C. xianshiyoudaxuexuebao.com

In addition to forming its own salt crystals, piperazine can act as a template in the formation of more complex structures. Research has shown the solvothermal synthesis of piperazine-templated lanthanide sulfates. hep.com.cn These compounds feature two-dimensional corrugated inorganic frameworks, with protonated piperazine cations situated between the inorganic layers. hep.com.cn Such materials are of interest for their potential luminescent properties. hep.com.cn

Table 2: Characterization of Piperazinium Sulfate (PPS) Single Crystal

| Analysis Method | Finding | Reference |

|---|---|---|

| Single Crystal XRD | Monoclinic crystal system; Space group P21/n | xianshiyoudaxuexuebao.com |

| FTIR Spectroscopy | Confirms presence of functional groups | xianshiyoudaxuexuebao.com |

| UV-Vis Spectroscopy | Optical cut-off wavelength at 242 nm | xianshiyoudaxuexuebao.com |

| TGA/DTA Analysis | Thermally stable up to 72°C | xianshiyoudaxuexuebao.com |

| Vickers Microhardness | Classified as a soft material | xianshiyoudaxuexuebao.com |

| Laser Damage Threshold | 1.0 GW/cm² | xianshiyoudaxuexuebao.com |

Environmental Fate and Transport Studies

The release of piperazine into the environment, particularly from its use in carbon capture technologies, necessitates an understanding of its atmospheric chemistry and persistence. The interaction with atmospheric sulfuric acid is a key aspect of its environmental fate.

In the atmosphere, piperazine can participate in new particle formation (NPF), a process that creates atmospheric aerosol particles. acs.orgresearchgate.net This is particularly significant in the presence of sulfuric acid (SA). au.dknih.gov Quantum chemical calculations and kinetics modeling have shown that piperazine can enhance sulfuric acid-based NPF even at the parts per trillion (ppt) level. acs.orgnih.govhelsinki.fi

The process begins with the formation of piperazine-sulfuric acid clusters, such as (PZ)₁(SA)₁. au.dkhelsinki.fi These clusters then grow through the gradual addition of more piperazine or sulfuric acid monomers. acs.orgau.dknih.gov The enhancing potential of piperazine on NPF is greater than that of dimethylamine, a well-known enhancing agent, but less than the chainlike diamine putrescine. acs.orgau.dknih.gov This participation in NPF is a crucial removal pathway for atmospheric piperazine, potentially altering its environmental impact compared to considering only oxidation pathways. acs.orgau.dkhelsinki.fi The ratio of piperazine removal by NPF to its removal by both NPF and oxidation is estimated to be between 0.5 and 0.97 at 278.15 K, highlighting the significance of this process. acs.orgau.dknih.gov

The degradation of piperazine in industrial and environmental contexts can be complex. In applications like amine scrubbing for carbon capture, piperazine is subject to both thermal and oxidative degradation. researchgate.net While piperazine itself shows high resistance to thermal degradation at temperatures up to 150°C, its degradation can be accelerated by the presence of dissolved metal ion catalysts like iron. researchgate.netosti.gov

The degradation process leads to the formation of various products. utexas.eduacs.org In flue gas scrubbing environments, which contain sulfur oxides (SOx), piperazine reacts to form heat-stable salts, including piperazine sulfate. acs.orgnih.gov These salts are a concern as they represent a loss of the active solvent and can contribute to operational issues. nih.gov

From a biological perspective, the persistence of piperazine has also been studied. A bacterial strain, identified as Paracoccus sp., has been isolated that can utilize piperazine as its sole source of carbon, nitrogen, and energy for growth, suggesting a pathway for its biodegradation in certain environments. nih.gov The degradation efficiency of this bacterium is influenced by factors such as pH, temperature, and the presence of other substances like heavy metals. nih.gov

Applications in Carbon Capture and Separation Technologies

Aqueous piperazine is recognized as a highly effective solvent for capturing carbon dioxide (CO₂) from industrial flue gases, such as those from coal-fired power plants. researchgate.netxinovaenvironment.com However, these flue gases also contain acidic gases like sulfur dioxide (SO₂). Piperazine reacts with SO₂ to form sulfite (B76179) compounds, which are then oxidized to form heat-stable salts like this compound. acs.orgxinovaenvironment.comcolab.ws

This reaction, while effective for desulfurization, leads to the accumulation of these salts in the solvent, reducing its CO₂ carrying capacity and requiring regeneration. acs.orgnih.gov Methods such as electrodialysis (ED) and bipolar membrane electrodialysis (BMED) are being investigated to regenerate the piperazine from these heat-stable salts, thereby recovering the solvent and mitigating secondary pollution. acs.orgnih.gov The formation of this compound is therefore a critical consideration in the design and long-term operation of amine-based carbon capture systems. colab.ws

This compound in Amine-Based CO2 Absorption Systems

Piperazine, a cyclic diamine, is recognized as a highly effective solvent for post-combustion carbon dioxide (CO2) capture. researchgate.netacs.org While often used in its aqueous form in these systems, its fundamental chemistry is what makes it valuable. As a basic amine, piperazine readily reacts with CO2. wikipedia.org In industrial applications, it is considered a superior second-generation solvent compared to the benchmark monoethanolamine (MEA). osti.gov